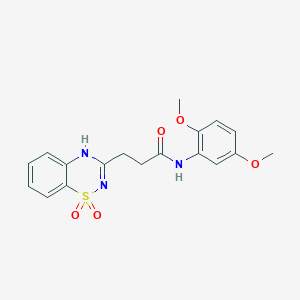

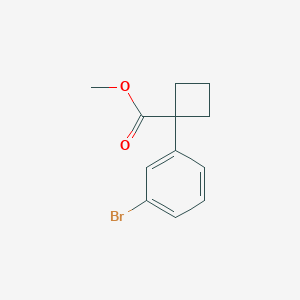

![molecular formula C20H18N2O2S B2725508 N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860650-49-3](/img/structure/B2725508.png)

N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a type of indole-2-carboxamide . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . According to the numbering order of the indole molecule, the indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The reaction is observed for alkyl and aryl carboxylic acids and both N-substituted or 1H-indole derivatives are tolerated .Scientific Research Applications

Anticancer Agent Development

The synthesis and biological activity of indolequinones, including derivatives structurally related to N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide, have been explored for their potential as novel bioreductive anticancer agents. These compounds exhibit cytotoxicity towards mammalian cells, with some showing greater toxicity under hypoxic conditions, suggesting their potential application in targeting cancer cells more effectively than normal cells (Cotterill et al., 1994).

Cytotoxicity Studies

Research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with structural similarities to this compound, has been conducted. These studies aim to understand the compounds' effectiveness against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer treatment (Hassan et al., 2014).

Alzheimer's Disease Treatment

The development of 5-aroylindolyl-substituted hydroxamic acids, related to this compound, for selective inhibition of histone deacetylase 6 (HDAC6) has been reported. These compounds show promise in decreasing phosphorylation and aggregation of tau proteins, offering potential treatment options for Alzheimer's disease (Lee et al., 2018).

Novel Conducting Polymers

The electropolymerization of thieno[3,2-b]indole derivatives, including those structurally related to this compound, has been studied for the preparation of new conducting materials. These materials exhibit unique electrochemical and physicochemical properties due to the effects of substituents, highlighting their potential applications in electronics and material science (Mezlova et al., 2005).

Solid-Phase Synthesis Applications

The development of carboxamide protecting groups, such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl, demonstrates the utility of compounds structurally related to this compound in facilitating the synthesis of complex organic molecules, including peptides and nucleoside derivatives (Muranaka et al., 2011).

Future Directions

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methylthieno[2,3-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-22-17-6-4-3-5-15(17)16-11-18(25-20(16)22)19(23)21-12-13-7-9-14(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSARJFUIRUSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

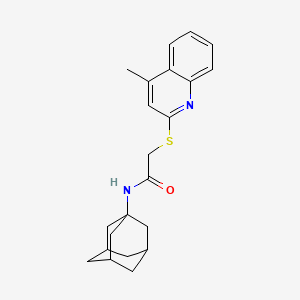

![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

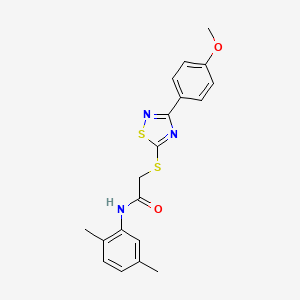

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)

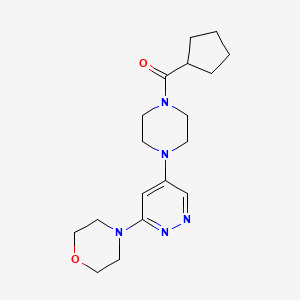

![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)

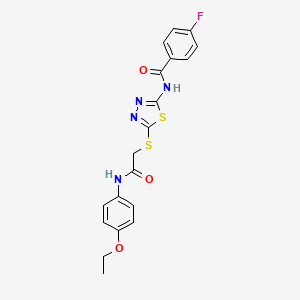

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)

![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)

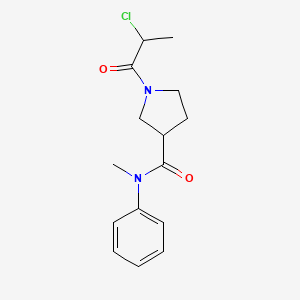

![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)